molecular formula C23H27NO6 B13399757 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Cat. No.: B13399757
M. Wt: 413.5 g/mol
InChI Key: KPGOCVKHOGAOJE-UHFFFAOYSA-N
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Description

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic compound that belongs to the oxazolidine family This compound is characterized by its unique structure, which includes tert-butyl, methoxyphenyl, and phenyl groups attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the tert-butyl, methoxyphenyl, and phenyl groups. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination can be employed to streamline the process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be utilized in the production of advanced materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to bind to specific sites, modulating the activity of the target and triggering downstream effects. Detailed studies are required to elucidate the precise pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate include other oxazolidine derivatives with varying substituents. Examples include:

  • 3-O-tert-butyl 5-O-methyl 2-(4-hydroxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
  • 3-O-tert-butyl 5-O-methyl 2-(4-chlorophenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxyphenyl and phenyl groups, along with the oxazolidine ring, contributes to its versatility and reactivity in various chemical reactions.

Properties

IUPAC Name

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGOCVKHOGAOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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